L-(+)-Tuberculostearic acid

Description

Properties

CAS No. |

133398-13-7 |

|---|---|

Molecular Formula |

C19H38O2 |

Molecular Weight |

298.5 g/mol |

IUPAC Name |

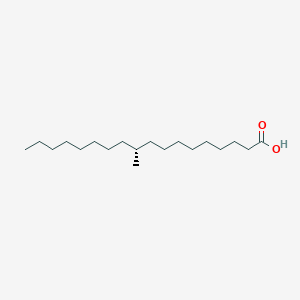

(10R)-10-methyloctadecanoic acid |

InChI |

InChI=1S/C19H38O2/c1-3-4-5-6-9-12-15-18(2)16-13-10-7-8-11-14-17-19(20)21/h18H,3-17H2,1-2H3,(H,20,21)/t18-/m1/s1 |

InChI Key |

BEOUGZFCUMNGOU-GOSISDBHSA-N |

Isomeric SMILES |

CCCCCCCC[C@@H](C)CCCCCCCCC(=O)O |

Canonical SMILES |

CCCCCCCCC(C)CCCCCCCCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (10R)-10-methyloctadecanoic acid typically involves the selective introduction of a methyl group at the 10th carbon of the octadecanoic acid chain. This can be achieved through various organic synthesis techniques, including:

Grignard Reaction: A Grignard reagent, such as methylmagnesium bromide, can be used to introduce the methyl group at the desired position.

Hydroboration-Oxidation: This method involves the hydroboration of an unsaturated precursor followed by oxidation to introduce the methyl group.

Industrial Production Methods: Industrial production of (10R)-10-methyloctadecanoic acid may involve biotechnological approaches, such as the use of recombinant microorganisms engineered to produce the compound from renewable resources. This method is advantageous due to its sustainability and potential for large-scale production.

Types of Reactions:

Oxidation: (10R)-10-Methyloctadecanoic acid can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can convert the acid to its corresponding alcohol.

Substitution: The methyl group at the 10th carbon can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products:

Oxidation Products: Oxidized derivatives such as ketones or aldehydes.

Reduction Products: Alcohols corresponding to the original acid.

Substitution Products: Halogenated derivatives or other substituted compounds.

Scientific Research Applications

Diagnostic Applications

1.1 Tuberculous Meningitis Detection

Recent studies have highlighted the potential of tuberculostearic acid as a biomarker for diagnosing Tuberculous Meningitis (TBM). A study involving 140 patients demonstrated that TBSA could be detected in cerebrospinal fluid (CSF) using gas chromatography/mass spectrometry. The results showed a sensitivity of 74.07% and specificity of 73.45% for TBSA detection, indicating its utility in clinical diagnostics for TBM .

Table 1: Diagnostic Performance of TBSA in TBM Patients

| Diagnostic Metric | Value |

|---|---|

| Sensitivity | 74.07% |

| Specificity | 73.45% |

| Positive Predictive Value | 40.00% |

| Negative Predictive Value | 92.22% |

1.2 Pulmonary Tuberculosis Diagnosis

In another study, TBSA was detected in sputum samples from patients with pulmonary tuberculosis, demonstrating its potential as a diagnostic marker. The presence of TBSA was confirmed in five out of six sputum specimens containing acid-fast rods, suggesting that it could serve as a reliable indicator for tuberculosis diagnosis .

Biological and Physiological Roles

2.1 Membrane Dynamics in Mycobacteria

L-(+)-Tuberculostearic acid plays a crucial role in the structural integrity and function of mycobacterial membranes. Research indicates that it is involved in lateral membrane partitioning, which is essential for the survival and growth of mycobacteria under stress conditions . The enzyme responsible for TBSA biosynthesis, cyclopropane-fatty-acyl-phospholipid synthase (Cfa), has been identified as critical for maintaining membrane compartmentalization.

Table 2: Role of TBSA in Mycobacterial Membrane Dynamics

| Function | Description |

|---|---|

| Membrane Integrity | Maintains structural integrity of mycobacterial membranes |

| Compartmentalization | Regulates lateral membrane partitioning |

| Growth Response | Affects recovery from membrane disruption caused by external agents |

Therapeutic Potential

3.1 Antimicrobial Properties

The unique structure of tuberculostearic acid suggests potential antimicrobial properties, particularly against mycobacterial infections. Studies are ongoing to evaluate its efficacy as part of novel therapeutic strategies aimed at treating tuberculosis and other mycobacterial diseases .

3.2 Biolubricant Applications

Recent findings suggest that TBSA can also function as an excellent biolubricant due to its unique chemical properties, which may have implications for industrial applications . This characteristic could facilitate the development of environmentally friendly lubricants derived from biological sources.

Case Studies

Case Study 1: Clinical Validation of TBSA in Diagnosing Tuberculosis

A clinical trial conducted on patients with suspected tuberculous meningitis validated the use of TBSA as a reliable biomarker. The study demonstrated that combining TBSA detection with traditional diagnostic methods improved overall diagnostic accuracy .

Case Study 2: Membrane Dynamics Research

Research on Mycobacterium smegmatis revealed that deletion of the cfa gene led to impaired production of tuberculostearic acid, which subsequently affected the organism's ability to recover from membrane disruption caused by dibucaine treatment . This highlights the importance of TBSA in maintaining cellular homeostasis and response to environmental stressors.

Mechanism of Action

The mechanism by which (10R)-10-methyloctadecanoic acid exerts its effects involves its incorporation into lipid bilayers and interaction with specific enzymes involved in fatty acid metabolism. The chiral center at the 10th carbon plays a crucial role in its biological activity, influencing its interaction with molecular targets and pathways.

Comparison with Similar Compounds

Functional Roles in Bacterial Physiology

- Membrane Dynamics : TBSA stabilizes mycobacterial membranes under oxidative stress, while hydroxylated fatty acids (e.g., from VC treatment) disrupt lipid rafts .

- Environmental Adaptation: Environmental Actinomycetes (e.g., Dietzia, Rhodococcus) exhibit elevated TBSA levels, suggesting a role in harsh environment survival .

- Pathogenicity: Mycolic acids are virulence factors, whereas TBSA’s diagnostic utility stems from its mycobacterial specificity .

Diagnostic Performance Compared to Other Biomarkers

Table 2: Diagnostic Sensitivity and Specificity of TBSA in Clinical Studies

Biological Activity

L-(+)-Tuberculostearic acid (TSA), also known as 10-methyloctadecanoic acid, is a branched-chain fatty acid predominantly found in the membranes of mycobacteria, particularly Mycobacterium tuberculosis (Mtb). Its unique structural properties and biological activities have made it a focal point in tuberculosis research, especially concerning its role as a biomarker for infection and its implications in the pathophysiology of tuberculosis.

1. Structural Characteristics

TSA is characterized by its branched-chain structure, which distinguishes it from other fatty acids. Its molecular formula is , and it plays a crucial role in the structural integrity and functionality of mycobacterial membranes.

2.1. Diagnostic Marker for Tuberculosis

Recent studies have highlighted TSA-containing phosphatidylinositols (PIs) as reliable markers for determining the bacterial burden of Mtb in infected individuals. For instance, a study demonstrated that elevated levels of TSA-containing PIs were detectable in peripheral blood mononuclear cells (PBMCs) from tuberculosis patients compared to healthy controls, indicating its potential use as a rapid diagnostic tool for monitoring TB therapy .

2.2. Role in Mycobacterial Membrane Integrity

TSA is essential for maintaining the structural integrity of mycobacterial membranes. It has been shown to influence membrane partitioning and fluidity, which are critical for mycobacterial survival and pathogenicity. Research indicates that TSA contributes to the lateral organization of membrane domains, which is vital for various cellular processes, including nutrient uptake and response to environmental stressors .

3.1. Interaction with Host Immune Response

TSA has been implicated in modulating host immune responses during Mtb infection. The presence of TSA may influence the activation and function of immune cells, such as macrophages, potentially affecting the outcome of the infection. Studies suggest that mycobacterial lipids, including TSA, can manipulate host signaling pathways, leading to altered inflammatory responses .

3.2. Biosynthesis Pathway

The biosynthesis of TSA involves specific enzymatic pathways within mycobacteria. The enzyme Cfa has been identified as a key methyltransferase responsible for converting oleic acid into TSA. This process is crucial for the production of major membrane phospholipids containing TSA, thus underscoring its importance in mycobacterial lipid metabolism .

4.1. Clinical Relevance

A recent clinical study observed that levels of PI 16:0_19:0 (containing TSA) decreased significantly in TB patients undergoing treatment, correlating with successful therapy outcomes . This finding underscores the potential of TSA as a biomarker not only for diagnosis but also for monitoring treatment efficacy.

4.2. Experimental Models

In experimental models using Mtb-infected mice, researchers noted that TSA levels correlated with bacterial counts in lung tissues, further validating its role as a marker for infection severity .

5. Conclusion

L-(+)-Tuberculostearic acid serves as a significant biomarker for tuberculosis due to its unique presence in mycobacterial membranes and its role in modulating host immune responses. Ongoing research continues to explore its potential applications in diagnostics and treatment monitoring, highlighting its importance in understanding and combating tuberculosis.

Q & A

Q. What are the standard analytical methods for detecting L-(+)-Tuberculostearic acid (TBSA) in clinical specimens?

TBSA detection typically involves gas chromatography-mass spectrometry (GC-MS) with rigorous sample preparation. For sputum, protocols include autoclaving, lyophilization, methanol extraction, and derivatization (e.g., pentafluorobenzyl esters for negative-ion MS). Thin-layer chromatography (TLC) is often used for purification prior to GC-MS analysis. Sensitivity can reach levels comparable to microscopy (1–2 ng/mL), with specificity confirmed by selected-ion monitoring (SIM) .

Q. How is TBSA utilized in the diagnosis of tuberculous meningitis (TBM)?

TBSA is quantified in cerebrospinal fluid (CSF) via GC-MS, achieving 75–83% sensitivity and 98% specificity in confirmed TBM cases. Methodological steps include lipid extraction, methyl ester derivatization, and SIM for distinguishing TBSA from background lipids. False negatives may occur in samples with low bacillary load or degradation, necessitating adjunct tests like adenosine deaminase (ADA) or nucleic acid amplification .

Q. What is the biosynthetic pathway of TBSA in Mycobacterium tuberculosis?

TBSA biosynthesis begins with the methylation of oleic acid at the C-10 position, catalyzed by the Cfa (cyclopropane fatty acid synthase) enzyme. Genome-wide transposon screens and lipidomic profiling confirm Cfa's role in initiating 10-methyloctadecanoic acid formation. Disruption of cfa abolishes TBSA production, validating its centrality in mycobacterial lipid metabolism .

Advanced Research Questions

Q. How can the sensitivity of TBSA detection in paucibacillary samples be improved?

Negative-ion mass spectrometry enhances sensitivity by targeting the pentafluorobenzyl ester derivative of TBSA, reducing interference from co-eluting lipids. Thermally assisted hydrolysis and methylation (THM-GC-MS) directly processes sputum without extensive pre-treatment, achieving microscopy-equivalent detection limits (1 CFU/mL). Cross-validation with D-arabinose (a surrogate for lipoarabinomannan) improves reliability in low-burden samples .

Q. What genetic tools are used to study TBSA biosynthesis and its functional roles?

Transposon mutagenesis and CRISPR-Cas9 knockout models are employed to disrupt cfa and related genes. Enzyme assays using radiolabeled S-adenosylmethionine (SAM) validate methyltransferase activity. Lipidomic profiling of Δcfa mutants reveals compensatory changes in phospholipids, underscoring TBSA’s role in membrane fluidity .

Q. How does TBSA influence mycobacterial membrane organization and stress adaptation?

Global lipidomic analyses show TBSA modulates lateral membrane heterogeneity, promoting microdomain formation critical for nutrient uptake and drug resistance. Environmental isolates (e.g., Dietzia, Rhodococcus) with elevated TBSA levels exhibit enhanced survival under osmotic stress, suggesting adaptive advantages in hostile niches .

Q. What are the limitations of using TBSA as a standalone diagnostic biomarker?

While specific to Actinobacteria, TBSA detection can yield false negatives in degraded or low-volume specimens (e.g., CSF or small biopsy fragments). Contradictions in sensitivity (e.g., 5/6 vs. 8/8 sputum positivity across studies) highlight variability in sample processing and analytical thresholds .

Q. How can TBSA be integrated into multivariate diagnostic models for tuberculosis?

Machine learning models combining TBSA levels with clinical parameters (e.g., CSF leukocytosis, ADA) improve TBM diagnostic accuracy. The Lancet consensus scoring system incorporates TBSA as a biochemical criterion, though its utility in paucibacillary cases requires validation against molecular assays (e.g., Xpert MTB/RIF) .

Q. What environmental factors regulate TBSA production in Actinobacteria?

Growth temperature (e.g., 28°C vs. 37°C) significantly impacts TBSA levels in Mycobacterium murale, with higher concentrations observed at host-relevant temperatures. Nutrient deprivation and hypoxia upregulate cfa expression, linking TBSA synthesis to stress response pathways .

Q. How does TBSA detection compare across chromatographic and spectroscopic platforms?

THM-GC-MS offers rapid, automated analysis of raw sputum (2-hour turnaround) but requires specialized instrumentation. Conventional GC-MS with SIM provides higher specificity for formalin-fixed tissues, while LC-MS/MS is preferred for quantifying TBSA in complex lipid matrices (e.g., hypothalamic FFAs) .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.